molecular formula C11H15NO B13592133 2-(4-(Methoxymethyl)phenyl)azetidine

2-(4-(Methoxymethyl)phenyl)azetidine

Cat. No.: B13592133
M. Wt: 177.24 g/mol
InChI Key: YSQTUFWJCNSOPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(Methoxymethyl)phenyl)azetidine is a chemical compound of interest in synthetic and medicinal chemistry research due to its azetidine core. The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, is a key pharmacophore in various biologically active molecules and is used in the synthesis of a wide variety of natural products and synthetic compounds . Azetidine subunits are found in molecular structures ranging from marine alkaloids with cytotoxic and antibacterial activity to approved therapeutics like the antihypertensive drug azelnidipine . Researchers value azetidine derivatives such as this as constrained building blocks, particularly for the development of novel peptides and amino acid analogs . For instance, azetidine-2-carboxylic acid is a known gametocidal and antiangiogenic agent, while 3-arylazetidine-3-carboxylic acids can serve as conformationally restricted analogues of β-proline for peptide synthesis, such as in endomorphin analogs . Furthermore, 3-substituted azetidines have been explored as positive allosteric modulators of GABAA receptors and as key intermediates in multi-step synthetic routes, including Suzuki-Miyaura cross-coupling and aza-Michael addition reactions, to create diverse chemical libraries for drug discovery . The (methoxymethyl)phenyl substituent on the azetidine ring in this specific compound may enhance its lipophilicity and offer a handle for further chemical modification, making it a valuable scaffold for constructing potential pharmacologically active agents. This product is intended for research purposes only in a laboratory setting and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

2-[4-(methoxymethyl)phenyl]azetidine

InChI

InChI=1S/C11H15NO/c1-13-8-9-2-4-10(5-3-9)11-6-7-12-11/h2-5,11-12H,6-8H2,1H3

InChI Key

YSQTUFWJCNSOPH-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC=C(C=C1)C2CCN2

Origin of Product

United States

Reactivity Profiles and Mechanistic Investigations of 2 4 Methoxymethyl Phenyl Azetidine Systems

Ring-Opening Reactions and Their Applications in Complex Molecule Synthesis

The significant ring strain (~25 kcal/mol) inherent in the azetidine (B1206935) core makes it susceptible to ring-opening reactions, a feature that has been widely exploited in organic synthesis. acs.org For 2-arylazetidines like 2-(4-(methoxymethyl)phenyl)azetidine, these reactions are typically initiated by activation of the ring nitrogen, often through protonation or coordination to a Lewis acid, followed by nucleophilic attack. acs.orgmagtech.com.cn

The regioselectivity of the nucleophilic attack is a key consideration. In activated 2-arylazetidines, the C2 carbon, being benzylic, is significantly more electrophilic. The phenyl group can stabilize the partial positive charge that develops in the transition state, thus directing the nucleophile to attack this position preferentially over the less substituted C4 carbon. magtech.com.cniitk.ac.in This regioselectivity leads to the formation of γ-amino compounds.

A variety of nucleophiles can be employed in these reactions. Alcohols, for instance, react in the presence of Lewis acids like Boron Trifluoride Etherate (BF₃·OEt₂) to yield 1,3-amino ethers. iitk.ac.in Similarly, halide ions, delivered from zinc halides, can open the ring to produce γ-haloamines, which are versatile intermediates for further synthetic transformations. iitk.ac.in The resulting acyclic products, possessing two distinct functional groups in a 1,3-relationship, are valuable building blocks for synthesizing more complex molecules, including larger heterocyclic systems like morpholines and 1,3-oxazinanes. acs.orgiitk.ac.in

Azetidine Substrate (Analogue)Nucleophile/ReagentLewis Acid/CatalystProduct TypeReference
(S)-2-phenyl-N-tosylazetidineMethanol (MeOH)BF₃·OEt₂Non-racemic 1,3-amino ether iitk.ac.in
2-phenyl-N-tosylazetidinePropargyl alcoholBF₃·OEt₂1,3-amino ether iitk.ac.in
2-(4-chlorophenyl)-N-tosylazetidineBenzyl alcoholBF₃·OEt₂1,3-amino ether iitk.ac.in
2-phenyl-N-tosylazetidineZinc Iodide (ZnI₂)ZnI₂γ-iodoamine iitk.ac.in

Ring-Expansion Reactions Leading to Expanded Heterocyclic Systems

Beyond ring-opening, azetidines can serve as precursors to larger, more complex heterocyclic structures through ring-expansion reactions. These transformations typically involve the insertion of a single atom or a multi-atom fragment into the azetidine framework.

One prominent strategy for one-carbon ring expansion is the reaction with carbenes or carbenoids, often generated from diazo compounds in the presence of a metal catalyst. This process can lead to the formation of pyrrolidines. chemrxiv.org For a substrate like this compound, this would involve the formation of an azetidinium ylide intermediate, followed by a beilstein-journals.orgnih.gov-Stevens rearrangement to furnish a substituted pyrrolidine (B122466). While this reaction is well-established for expanding azetidines to pyrrolidines, controlling the selectivity can be challenging. chemrxiv.org

Ring expansion can also be achieved through rearrangements of specifically functionalized azetidines. Although less common than aziridine-to-azetidine expansions, similar principles can be applied. askfilo.comrsc.org For example, a multi-step sequence involving functionalization and subsequent intramolecular cyclization could potentially transform the azetidine into a piperidine (B6355638) or an azepane derivative. These methods highlight the utility of the strained ring as a latent reactive moiety for constructing larger, often more pharmaceutically relevant, heterocyclic scaffolds.

Starting RingReaction TypeReagent(s)Expanded Ring ProductReference
Aziridine beilstein-journals.orgnih.gov-Stevens RearrangementDiazo compound, Enzyme catalystAzetidine chemrxiv.org
N-TosylaziridineYlide-mediated expansionPhenacyl bromide, Tertiary amineAzetidine rsc.org
AzetidineCarbene InsertionDiazoacetate, Copper catalystPyrrolidine chemrxiv.org
NitroarenePhotochemical Nitrene InsertionP(OEt)₃, UV lightAzepane rwth-aachen.de

Transformations of Pendant Functional Groups, Including Methoxymethyl and Phenyl Moieties

The pendant 4-(methoxymethyl)phenyl group on the azetidine ring offers additional sites for chemical modification, allowing for the synthesis of a diverse library of analogues. These transformations can be performed while preserving the integrity of the azetidine ring, provided the reaction conditions are sufficiently mild.

Transformations of the Phenyl Ring: The phenyl group can undergo electrophilic aromatic substitution. The azetidine ring, particularly when the nitrogen is alkylated, can act as an ortho-directing group in lithiation reactions, enabling regioselective functionalization at the position adjacent to the point of attachment. nih.gov Other standard aromatic substitutions, such as nitration or halogenation, are also feasible, although the conditions must be carefully chosen to avoid acid-mediated ring-opening.

Transformations of the Methoxymethyl Group: The methoxymethyl ether is a versatile functional group. It can be cleaved under various conditions to unmask a primary alcohol (a hydroxymethyl group). Reagents like boron tribromide (BBr₃) are effective for this purpose. The resulting benzylic alcohol is a valuable handle for further functionalization, such as oxidation to an aldehyde or carboxylic acid, or conversion to a leaving group for nucleophilic substitution. Furthermore, the benzylic position of the methoxymethyl group itself is susceptible to radical halogenation or oxidation.

Functional GroupReaction TypeTypical Reagent(s)Resulting Functional GroupReference Principle
PhenylDirected Ortho-metalations-BuLi / TMEDAOrtho-lithiated Phenyl nih.gov
PhenylElectrophilic NitrationHNO₃ / H₂SO₄ (mild conditions)Nitrophenyl solubilityofthings.com
Methoxymethyl (Ether)Ether CleavageBBr₃ or TMSIHydroxymethyl (Benzylic Alcohol) organic-chemistry.org
Methoxymethyl (Benzylic CH₂)OxidationKMnO₄ or PCCFormyl (Aldehyde) solubilityofthings.com

Elucidation of Reaction Mechanisms Through Kinetic and Isotopic Studies

Understanding the reaction mechanisms governing the reactivity of this compound is crucial for controlling reaction outcomes. The key mechanistic question in nucleophilic ring-opening reactions is the distinction between SN1 and SN2 pathways.

For activated 2-arylazetidines, substantial evidence points towards an SN2-type mechanism. iitk.ac.in When chiral, non-racemic 2-aryl-N-tosylazetidines are subjected to ring-opening with alcohol nucleophiles, the corresponding 1,3-amino ether products are also obtained in non-racemic form. iitk.ac.in This retention of stereochemical information strongly argues against a discrete, planar benzylic carbocation intermediate, which would be expected in an SN1 mechanism and would lead to racemization. Instead, the reaction proceeds via a backside nucleophilic attack on the Lewis acid-coordinated azetidine, leading to inversion of configuration at the C2 center.

Kinetic studies would likely show that the reaction rate is dependent on the concentrations of both the azetidine substrate and the nucleophile, further supporting a bimolecular (SN2) mechanism. Isotopic labeling studies, for instance using a deuterated nucleophile, could provide further insight into the bonding changes occurring in the transition state. While no specific kinetic or isotopic studies have been reported for this compound itself, the mechanistic framework established for closely related 2-aryl-N-tosylazetidines provides a robust predictive model. iitk.ac.in

Mechanistic FeatureEvidence / ImplicationFavored Pathway
StereochemistryFormation of non-racemic products from chiral starting materials. iitk.ac.inSN2
IntermediateAvoidance of a fully formed, planar carbocation.SN2
KineticsRate is expected to be dependent on [Azetidine] and [Nucleophile].SN2
Role of Lewis AcidActivates the C-N bond, making the carbon more electrophilic for attack. iitk.ac.inSN2

Photochemical and Electrochemical Reactivity of Azetidine Derivatives

The photochemical behavior of azetidines is a field of growing interest, offering unique pathways for their synthesis and transformation. The most relevant photochemical reaction in this context is the aza Paternò–Büchi reaction—a [2+2] photocycloaddition between an imine and an alkene to form an azetidine. rsc.orgthieme-connect.com This method represents a powerful strategy for the construction of the azetidine core itself.

Conversely, azetidines can undergo photochemical ring-opening. This is often part of a "build and release" strategy, where a strained azetidine is first synthesized photochemically and then subjected to a subsequent ring-opening reaction, driven by the release of strain energy. beilstein-journals.org For instance, irradiation of α-aminoacetophenones can lead to the formation of azetidinols, which can then be opened by various reagents. beilstein-journals.org

The specific photochemical reactivity of this compound would depend on the excitation wavelength and the presence of sensitizers. The aromatic phenyl ring is a chromophore that could absorb UV light, potentially leading to radical-based reactions or electrocyclizations.

The electrochemical reactivity of simple azetidine derivatives is not extensively documented. In principle, the nitrogen atom's lone pair could undergo oxidation at a suitable potential. However, detailed studies on the electrochemical behavior of 2-arylazetidines are scarce in the current literature.

Reaction TypeDescriptionReagents / ConditionsOutcomeReference
Aza Paternò–Büchi Reaction[2+2] photocycloaddition for azetidine synthesis.Imine + Alkene, UV lightAzetidine formation rsc.orgthieme-connect.com
Norrish–Yang CyclizationPhotochemical formation of azetidinols.α-aminoacetophenones, UV lightAzetidinol intermediate beilstein-journals.org
Photochemical Ring-OpeningStrain-release reaction of photochemically generated azetidinols.Azetidinol + Ketone/Boronic acidRing-opened products (e.g., Dioxolanes) beilstein-journals.org

Computational and Theoretical Investigations on Azetidine Chemical Systems

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic environment and stability of a molecule. For an azetidine (B1206935) derivative such as 2-(4-(methoxymethyl)phenyl)azetidine, these calculations reveal key insights into its reactivity and intrinsic properties.

Frontier Molecular Orbitals (HOMO/LUMO): The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to predicting a molecule's chemical reactivity. The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. elixirpublishers.com For azetidine systems, Density Functional Theory (DFT) calculations are commonly employed to determine these orbital energies. researchgate.net These calculations help in understanding how substituents on the azetidine ring influence its electronic properties and potential for participating in chemical reactions. elixirpublishers.comresearchgate.net

Table 1: Representative Frontier Molecular Orbital Data for a Substituted Azetidine System Note: Data are illustrative and calculated using a representative DFT method (e.g., B3LYP/6-31G(d)).

ParameterEnergy (eV)Description
HOMO Energy-6.5Indicates electron-donating capability
LUMO Energy-0.8Indicates electron-accepting capability
HOMO-LUMO Gap (ΔE)5.7Correlates with chemical stability and reactivity

Ring Strain Energies: The azetidine ring is a four-membered heterocycle characterized by significant ring strain due to the deviation of its bond angles from the ideal sp³ hybridization angle. rsc.org This inherent strain is a defining feature of its chemistry. researchgate.net Computational methods, particularly those using isodesmic and homodesmotic reactions, provide reliable estimations of this conventional strain energy (CSE). researchgate.net The calculated ring strain energy for azetidine is approximately 25.2-25.4 kcal/mol. rsc.orgresearchgate.net This value is comparable to that of cyclobutane (B1203170) (26.4 kcal/mol) and significantly higher than that of larger rings like pyrrolidine (B122466) (5.8 kcal/mol), making the azetidine ring susceptible to ring-opening reactions under certain conditions. researchgate.net

Table 2: Comparison of Ring Strain Energies in Saturated Heterocycles Source: Data compiled from multiple theoretical and experimental studies. researchgate.net

CompoundRing SizeHeteroatomRing Strain Energy (kcal/mol)
Aziridine3Nitrogen~26.7
Azetidine 4Nitrogen~25.2
Pyrrolidine5Nitrogen~5.8
Piperidine (B6355638)6Nitrogen~0

Reaction Pathway Modeling and Transition State Analysis using Ab Initio and Density Functional Theory (DFT)

Ab initio and DFT methods are indispensable for mapping the potential energy surfaces of chemical reactions involving azetidines. These computational techniques allow for the detailed investigation of reaction mechanisms, including the identification of intermediates and the calculation of activation energies. nih.gov

For instance, in the synthesis of azetidines via [2+2] cycloadditions like the aza Paternò-Büchi reaction, DFT calculations can elucidate the nature of the excited states and intermediates involved. nih.govresearchgate.netrsc.org Computational studies can distinguish between different potential pathways, such as concerted versus stepwise mechanisms involving biradical intermediates, by calculating the energies of the transition states connecting reactants, intermediates, and products. nih.gov This analysis is critical for understanding stereochemical outcomes and optimizing reaction conditions to favor the desired product. mit.edu Similarly, the mechanisms of ring-opening or ring-expansion reactions, which are characteristic of strained azetidine systems, can be modeled to predict regioselectivity and feasibility. mdpi.com

Table 3: Illustrative DFT-Calculated Energy Profile for a Key Step in an Azetidine Synthesis Reaction Note: Values are hypothetical for a representative reaction pathway.

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsStarting Materials (e.g., Imine + Alkene)0.0
Transition State 1Energy barrier to form intermediate+15.2
Biradical IntermediateStepwise reaction intermediate+5.5
Transition State 2Energy barrier to ring closure+8.1
ProductAzetidine-20.0

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum chemical calculations focus on static electronic structures, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. For a flexible molecule like this compound, MD simulations can explore its conformational landscape, identifying the most stable three-dimensional arrangements (conformers) and the energy barriers between them. researchgate.net

This information is particularly valuable in the context of drug design, where the conformation of a molecule determines how it interacts with a biological target. enamine.net MD simulations can model the interactions between the azetidine derivative and a protein or other biomolecule, calculating binding energies and identifying key intermolecular forces such as hydrogen bonds or van der Waals interactions. researchgate.net This allows for a dynamic understanding of molecular recognition processes, complementing the static picture provided by molecular docking studies. The inherent conformational rigidity of the azetidine ring itself is an asset in these simulations, as it reduces the entropic penalty upon binding to a target. enamine.net

Table 4: Typical Applications of Molecular Dynamics Simulations for an Azetidine Derivative

Simulation GoalKey OutputsSignificance
Conformational AnalysisPopulation of low-energy conformers, Ramachandran plots (for peptide-like structures)Identifies biologically relevant shapes
Binding to a Target ProteinBinding free energy (ΔGbind), root-mean-square deviation (RMSD), interaction mapsValidates docking results and predicts binding affinity and stability researchgate.net
Solvation StudiesRadial distribution functions, solvation free energyAssesses solubility and interactions with solvent molecules

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Quantum chemical calculations can accurately predict various spectroscopic properties, serving as a powerful tool for structure elucidation and verification. DFT methods, often combined with specific approaches like the Gauge-Independent Atomic Orbital (GIAO) method for NMR, are routinely used to calculate the theoretical spectra of molecules. epstem.netnih.gov

For this compound, one could compute the ¹H and ¹³C NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. researchgate.net These calculated parameters are then often scaled and compared with experimental data. A strong correlation between the predicted and measured spectra provides high confidence in the proposed molecular structure. epstem.net This is especially useful for confirming the stereochemistry of complex azetidine derivatives or for distinguishing between isomers that may be difficult to identify using experimental data alone.

Table 5: Hypothetical Correlation between Experimental and DFT-Calculated ¹³C NMR Chemical Shifts Note: Calculated values are typically scaled using a linear regression equation (δ_exp = a * δ_calc + b) to improve accuracy. epstem.net

Carbon AtomExperimental Shift (ppm)Calculated (Scaled) Shift (ppm)Difference (ppm)
Azetidine C265.265.5-0.3
Azetidine C325.825.6+0.2
Azetidine C450.150.3-0.2
Aromatic C (ipso)138.5138.2+0.3
Methoxy -CH₂-74.074.1-0.1

In Silico Design and Prediction of Structure-Reactivity Relationships

A major application of computational chemistry is the in silico design of new molecules with desired properties, which is central to modern drug discovery and materials science. peerscientist.com The azetidine scaffold is a privileged motif in medicinal chemistry, and computational models are frequently used to guide the synthesis of novel derivatives. rsc.orgnih.gov

By building quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models, researchers can predict the biological activity or physicochemical properties of unsynthesized azetidine analogues. Computational tools are used to calculate molecular descriptors (e.g., lipophilicity (cLogP), topological polar surface area (TPSA), molecular weight) and predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.govresearchgate.net This in silico screening allows chemists to prioritize the synthesis of compounds that are most likely to have favorable drug-like properties, such as the ability to cross the blood-brain barrier for CNS-targeted drugs. nih.govresearchgate.net This predictive power accelerates the design-synthesize-test cycle, making the discovery process more efficient and cost-effective. peerscientist.com

Table 6: Common In Silico Parameters Used in the Design of Azetidine-Based Drug Candidates Source: Parameters are standard in computational medicinal chemistry. nih.govresearchgate.net

ParameterDescriptionImportance in Drug Design
cLogPCalculated Logarithm of the Partition CoefficientPredicts lipophilicity and membrane permeability
TPSATopological Polar Surface AreaCorrelates with drug transport and BBB penetration
HBD/HBAHydrogen Bond Donors/AcceptorsInfluences solubility and target binding
MWMolecular WeightAffects diffusion and overall drug-likeness
ADMET ProfileAbsorption, Distribution, Metabolism, Excretion, ToxicityPredicts pharmacokinetic and safety profiles

Advanced Research Applications and Future Directions for Azetidine Derivatives

Azetidine (B1206935) Derivatives as Chemical Probes for Biological Target Identification and Mechanistic Elucidation

Azetidine derivatives serve as valuable tools in chemical biology for exploring and understanding complex biological systems. Their rigid, three-dimensional structure allows for the precise positioning of functional groups, making them effective probes for interacting with biological macromolecules.

Exploration of Structure-Activity Relationships (SAR) in Molecular Interaction Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For 2-arylazetidine derivatives, SAR studies typically involve modifying the substituents on both the azetidine ring and the aromatic ring to optimize interactions with a biological target.

In the case of "2-(4-(Methoxymethyl)phenyl)azetidine," the key structural features available for SAR exploration would be the azetidine nitrogen, the stereochemistry at the C2 position, and the methoxymethyl group on the phenyl ring. The methoxymethyl group at the para-position is of particular interest as it can act as a hydrogen bond acceptor and influence the compound's polarity and solubility.

For instance, in studies on other heterocyclic scaffolds, the introduction of different substituents allows for the mapping of the target's binding pocket. A study on 1,2,3,4-tetrahydroacridine (B1593851) derivatives for antileishmanial activity explored variations in alkyl chain length and substitutions on the acridine (B1665455) scaffold to determine their effect on efficacy. mdpi.com Similarly, modifying the methoxymethyl group of "this compound" (e.g., to hydroxyl, carboxyl, or longer alkoxy groups) would provide critical insights into the steric and electronic requirements of a potential binding partner.

Table 1: Hypothetical SAR Study on 2-Arylazetidine Analogues This table is illustrative and based on general principles of SAR studies, as specific data for "this compound" is not available.

Compound AnalogueR Group at Phenyl C4-positionChange in PolarityPotential Impact on Binding
Parent Compound -CH₂OCH₃ModerateBaseline activity
Analogue 1 -HDecreaseProbes for hydrophobic interactions
Analogue 2 -OHIncreasePotential for H-bond donation
Analogue 3 -ClDecrease (slight)Introduces halogen bonding potential
Analogue 4 -COOHSignificant IncreaseIntroduces ionic interaction potential

Investigations into Enzyme Inhibition Mechanisms and Ligand-Target Binding

Azetidine-containing molecules have been investigated as inhibitors of various enzymes. The strained ring can mimic transition states of enzymatic reactions, while the substituents provide specificity for the enzyme's active site. For example, certain azetidin-2-one (B1220530) derivatives (β-lactams) have been shown to inhibit serine proteases like leukocyte elastase as well as metalloproteinases.

While there is no specific data on "this compound" as an enzyme inhibitor, its structural similarity to phenylalanine suggests it could be explored as an inhibitor for enzymes that process this amino acid. For example, 2-aminoindan-2-phosphonic acid, a conformationally restricted phenylalanine analogue, is a potent, time-dependent competitive inhibitor of phenylalanine ammonia-lyase (PAL). nih.gov This suggests that rigid scaffolds that mimic natural substrates can be effective inhibitors. The binding kinetics of such inhibitors are crucial for understanding their mechanism, with slow-binding inhibitors often showing higher potency. nih.gov

Computational docking studies are often employed to visualize and understand the binding modes of inhibitors. For a series of 1,3-thiazole derivatives targeting cholinesterases, molecular docking revealed key interactions, such as hydrogen bonds and π-π stacking, within the enzyme's active site that were crucial for inhibitory activity. academie-sciences.fr Similar computational studies on "this compound" could predict its potential interactions with target enzymes and guide the synthesis of more potent analogues.

Modulation of Biological Pathways at the Molecular Level for Research Tools

Chemical probes are essential for dissecting biological pathways. By selectively inhibiting or activating a specific protein in a pathway, researchers can elucidate its function. Guanabenz, for instance, is a known α2-adrenergic agonist that was later found to have activity against prions. nih.gov Subsequent SAR studies led to derivatives that retained the anti-prion activity while losing the adrenergic agonism, creating more selective research tools. nih.gov

Azetidine derivatives can be designed to modulate pathways involved in various diseases. Their rigid framework can impart high selectivity for a target protein over closely related ones. The development of selective neuronal nitric oxide synthase (nNOS) inhibitors from a 2-aminopyridine (B139424) lead compound demonstrates this principle. beilstein-journals.org By replacing the aminopyridine with a less basic aminothiazole, researchers aimed to improve blood-brain barrier penetration, although this led to a decrease in potency in that specific case. beilstein-journals.org This highlights the delicate balance of properties required for an effective chemical probe. "this compound" could serve as a starting point for developing probes to study pathways where its specific structural motifs are recognized.

Application in Asymmetric Catalysis as Chiral Ligands and Organocatalysts

Chiral azetidine derivatives are valuable in asymmetric catalysis, where they can serve as ligands for metal catalysts or as organocatalysts themselves. nih.govnih.gov Their conformational rigidity and the defined spatial arrangement of substituents are key to inducing high stereoselectivity in chemical reactions. nih.gov

When used as a chiral ligand, the azetidine nitrogen and potentially another heteroatom from a substituent can coordinate to a metal center, creating a chiral environment. This chiral metal complex then preferentially catalyzes the formation of one enantiomer of the product over the other. nih.gov The steric bulk and electronic properties of the C2-aryl group, such as the 4-(methoxymethyl)phenyl group, would play a crucial role in defining the shape of the catalytic pocket and influencing the enantioselectivity of the reaction.

Azetidines can also function as organocatalysts, using the nitrogen atom as a basic or nucleophilic center to activate substrates. nih.gov For instance, chiral guanidines, which are strongly basic organocatalysts, have been used in numerous asymmetric transformations. rsc.org An azetidine derivative could be incorporated into more complex catalyst structures to leverage its unique steric properties.

Table 2: Representative Asymmetric Reactions Using Chiral Azetidine-Based Ligands This table presents data for analogous chiral azetidine systems to illustrate their potential in catalysis.

Reaction TypeMetalLigand TypeProduct Enantiomeric Excess (ee)Reference
Boryl Allylation of AzetinesCopperBisphosphineUp to 99% nih.gov
Diethylzinc Addition to AldehydesZinccis-3-HydroxyazetidineUp to 98% nih.gov

Role as Versatile Building Blocks in the Construction of Complex Molecular Architectures

The inherent ring strain of the azetidine ring (approximately 25 kcal/mol) makes it susceptible to ring-opening reactions, a property that synthetic chemists exploit to build more complex molecules. acs.org This makes 2-arylazetidines valuable building blocks in organic synthesis. acs.orgrsc.org

The ring can be opened regioselectively under various conditions. Lewis or Brønsted acid activation of the azetidine nitrogen facilitates nucleophilic attack at the C4 position, leading to 1,3-difunctionalized propane (B168953) derivatives. acs.org Palladium-catalyzed reactions of 2-arylazetidines with arylboronic acids can lead to a regioselective and stereospecific ring-opening, forming complex amine structures. acs.org These ring-opening strategies provide access to linear amines with multiple stereocenters, which are important precursors for pharmaceuticals and natural products.

Furthermore, the azetidine ring can be synthesized with various functional groups, which can then be elaborated into more complex structures. researchgate.netorganic-chemistry.org The "this compound" scaffold, for example, can be functionalized at the nitrogen atom or undergo reactions on the phenyl ring, making it a versatile starting material for the synthesis of diverse molecular architectures. researchgate.net

Emerging Applications in Materials Science and Polymer Chemistry

Azetidines are emerging as important monomers in polymer chemistry. rsc.org The ring-opening polymerization (ROP) of azetidine and its derivatives can produce polyamines, specifically poly(propylenimine)s. utwente.nlacs.org These polymers have a range of potential applications.

Cationic ROP of azetidine typically leads to hyperbranched polymers, which are of interest for applications such as CO₂ capture, where the high density of amine groups can effectively adsorb the acidic gas. utwente.nlacs.org Anionic ROP of activated azetidines (e.g., N-sulfonyl azetidines) can produce linear polyamines with good control over molecular weight, and can even be used to create block copolymers. digitellinc.com

The properties of the resulting polymer can be tuned by the substituents on the azetidine monomer. The presence of the 2-(4-(methoxymethyl)phenyl) group in a polymer backbone would impart specific properties, such as increased rigidity and altered solubility, compared to polymers made from unsubstituted azetidine. The incorporation of L-azetidine-2-carboxylic acid into polypeptides, for example, has been shown to increase the flexibility of the polymer chain compared to its proline analogue. nih.gov This demonstrates that even subtle changes in the monomer structure can have a significant impact on the final material's properties, suggesting a rich area for future research in creating novel functional materials. klinger-lab.de

Future Research Directions and Unexplored Methodologies for the this compound Scaffold

The this compound scaffold, while a known chemical entity, represents a largely untapped resource in the broader field of azetidine chemistry. The inherent structural features of this compound—a strained four-membered ring, a defined stereocenter at the C2 position, and a functionalizable methoxymethylphenyl group—present numerous opportunities for novel applications and methodological explorations. Future research is poised to leverage these characteristics in diverse areas, from medicinal chemistry to materials science. The development of novel synthetic and functionalization strategies will be crucial in unlocking the full potential of this particular azetidine derivative.

Key areas for future investigation can be categorized into the exploration of novel biological applications and the development of innovative synthetic methodologies. The unique three-dimensional structure imparted by the azetidine ring is of significant interest in drug discovery for creating scaffolds that can explore new chemical space. mdpi.comresearchgate.net Methodological advancements will focus on efficient, stereocontrolled syntheses and late-stage functionalizations, which are currently challenging for densely functionalized azetidines. researchgate.net

Potential Advanced Research Applications

The following table outlines potential research applications for the this compound scaffold, extrapolated from current trends in azetidine chemistry.

Research AreaPotential Application of the this compound ScaffoldRationale and Future Direction
Medicinal Chemistry Development of novel therapeutic agentsThe azetidine ring can serve as a bioisostere for other cyclic systems, potentially improving physicochemical properties of drug candidates. nih.gov The methoxymethylphenyl group offers a handle for further modification to optimize target binding. Future work could involve incorporating this scaffold into molecules targeting proteases, kinases, or GPCRs.
Catalysis Design of chiral ligands for asymmetric synthesisThe inherent chirality of the 2-substituted azetidine can be exploited. The nitrogen atom can be functionalized to create novel bidentate or monodentate ligands for transition metal catalysis, aiming for high enantioselectivity in various chemical transformations.
Peptidomimetics Creation of conformationally constrained peptide analogsIncorporation of the this compound structure into peptide backbones can induce specific secondary structures or turns. nih.gov This can lead to peptides with enhanced proteolytic stability and receptor affinity. nih.govresearchgate.net
Materials Science Synthesis of novel polymers and functional materialsThe strained azetidine ring can be a monomer for ring-opening polymerization, leading to novel polyamide structures. The phenyl group allows for the introduction of liquid crystalline properties or other material-specific functionalities.

Unexplored Synthetic and Functionalization Methodologies

Advancements in the synthesis and modification of the this compound scaffold are critical for enabling its use in the aforementioned applications. The table below details promising but as-yet-unexplored methodologies for this specific compound.

MethodologyDescriptionPotential Advantages for the this compound Scaffold
Late-Stage C-H Functionalization Direct modification of the C-H bonds on the phenyl ring or the azetidine ring itself.This would allow for the rapid generation of a library of derivatives from a common intermediate, which is highly valuable in medicinal chemistry for structure-activity relationship (SAR) studies. mdpi.com
Asymmetric Ring Expansion Conversion of the azetidine ring into larger, more complex heterocyclic systems like pyrrolidines or piperidines.This would provide stereocontrolled access to other important classes of nitrogen-containing heterocycles, leveraging the pre-existing stereocenter of the starting azetidine.
Photoredox-Catalyzed Reactions Utilizing visible light to enable novel transformations, such as cycloadditions or functional group installations under mild conditions. researchgate.netThis could provide access to novel azetidine derivatives that are inaccessible through traditional thermal methods and improve the overall efficiency and sustainability of the synthetic routes. researchgate.net
Flow Chemistry Synthesis Continuous production of this compound and its derivatives.This approach can enhance safety when handling reactive intermediates, improve scalability, and allow for precise control over reaction parameters, leading to higher yields and purity.

Further research into these areas will undoubtedly expand the utility of the this compound scaffold, paving the way for its application in a new generation of pharmaceuticals, catalysts, and advanced materials. The development of robust and versatile synthetic methods will be the cornerstone of these future endeavors.

Q & A

Basic Research Questions

Q. What are common synthetic routes for 2-(4-(Methoxymethyl)phenyl)azetidine, and what factors influence reaction efficiency?

  • Methodology : Synthesis typically involves cyclocondensation of carboxylic acids with imines (e.g., using diphosphorus tetraoxide as a catalyst) or multi-step reactions with intermediates like hydrazones or thiazolidinones. For example, refluxing precursors in DMF/acetic acid (1:2 v/v) at 110°C for 2–4 hours can yield azetidine derivatives. Key factors include solvent polarity (e.g., dichloromethane vs. ethanol), temperature control, and catalyst choice (e.g., piperidine for aldol condensations). Purification via recrystallization (e.g., DMF-ethanol mixtures) is critical for isolating high-purity products .
Example Reaction Conditions
Precursor: 3-(4-hydroxyphenyl)thiosemicarbazide
Solvent: DMF/acetic acid (1:2)
Temperature: Reflux (110°C)
Catalyst: Sodium acetate
Yield: 47–74% (varies by substituent)

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks by comparing shifts to analogous compounds (e.g., methoxymethyl groups typically appear at δ 3.2–3.5 ppm for CH₂ and δ 55–60 ppm for OCH₃ in ¹³C). Aromatic protons in the phenyl group resonate at δ 6.8–7.4 ppm .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or regiochemistry (e.g., confirming azetidine ring puckering) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H313/H318 hazards) .
  • Ventilation : Use fume hoods to minimize inhalation risks (H333).
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers. Label with GHS hazard codes (e.g., H302 for toxicity) .

Advanced Research Questions

Q. How can conflicting NMR data for this compound derivatives be resolved?

  • Methodology :

  • Cross-validation : Compare data with X-ray structures (e.g., spiro-azetidine derivatives in ) or computational models (DFT-predicted shifts).
  • Variable Temperature (VT) NMR : Resolve dynamic effects (e.g., ring inversion in azetidine) by analyzing spectra at −40°C to 80°C .
  • Isotopic Labeling : Use ¹⁵N/²H-labeled analogs to simplify splitting patterns .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

  • Methodology :

  • Stepwise Optimization : Adjust reaction time/temperature for each step (e.g., 26-hour reflux for imine formation vs. 2-hour cyclization).
  • Catalyst Screening : Test bases (e.g., K₂CO₃ vs. NaOAc) or organocatalysts for regioselectivity .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in cyclization steps .

Q. What role does computational chemistry play in studying the reactivity of this compound?

  • Methodology :

  • DFT Calculations : Model transition states to predict regioselectivity in ring-opening reactions (e.g., nucleophilic attack at C3 vs. C4) .
  • Molecular Docking : Screen for biological activity by simulating interactions with enzyme active sites (e.g., COX-2 or kinase targets) .

Q. How do structural modifications of this compound affect its biological activity?

  • Methodology :

  • SAR Studies : Introduce substituents (e.g., halogens, sulfonyl groups) at the phenyl or azetidine ring. Test in vitro against targets (e.g., antimicrobial assays).

  • Metabolic Stability : Replace methoxymethyl with trifluoromethyl to enhance resistance to oxidative metabolism .

    Example Modifications Biological Impact
    4-Fluoro substitutionIncreased enzyme inhibition (e.g., COX-2)
    Sulfonylpiperidine fusionEnhanced solubility and receptor binding

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

  • Methodology :

  • Exothermic Control : Use jacketed reactors to manage heat during cyclization (critical for azetidine ring stability) .
  • Purification at Scale : Replace column chromatography with recrystallization or distillation to reduce costs .
  • Batch Consistency : Monitor impurities (e.g., hydrazine byproducts) via HPLC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.